molecular formula C13H12F3NO2S B2960024 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone CAS No. 2034309-98-1

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone

Cat. No. B2960024
CAS RN: 2034309-98-1
M. Wt: 303.3
InChI Key: OWCAHOKYRIKGDI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Bicyclic Ring Systems in Synthesis

Research has shown the utility of bicyclic ring systems, similar to the core structure of the specified compound, in the synthesis of complex molecules. For example, the stoichiometric reaction of para-methoxyanilines and B(C6F5)3 under H2 leads to the reduction of the N-bound phenyl ring(s) and subsequent transannular ring closure, affording the respective 7-azabicyclo[2.2.1]heptane derivatives. This demonstrates the potential of such bicyclic systems in facilitating complex chemical transformations (Longobardi et al., 2015).

Novel Synthesis Approaches

In another study, cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones were utilized as starting products for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, showcasing a novel approach for creating bicyclic β-lactams, which could be further transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This methodology offers a new route for preparing compounds that could be significant in drug design (Mollet et al., 2012).

Asymmetric Homogeneous Hydrogenation

The asymmetric homogeneous hydrogenation of compounds containing bicyclic [2,2,1]hepta-2,5-diene structures has been explored, revealing insights into solvent complexes and dihydrides from rhodium diphosphine precursors. Such studies are crucial for understanding the mechanisms underlying asymmetric synthesis, potentially applicable in the synthesis of chiral drugs (Brown et al., 1981).

Antibacterial Activity

Research into the synthesis and characterization of novel Schiff base derivatives of amoxicillin, which includes the bicyclic structure similar to "2-Thia-5-azabicyclo[2.2.1]heptan," indicates potential applications in antibacterial treatments. The synthesized compounds were tested for their efficacy against various bacterial strains, highlighting the relevance of such structures in developing new antibacterial agents (Al-Masoudi et al., 2015).

β-Lactamase Inhibitor Degradation

The degradation pathways and structural elucidation of β-lactamase inhibitor products, which share a resemblance with the target compound in their bicyclic thia-azabicyclo structure, have been studied. Understanding these degradation pathways is vital for the development of stable and effective β-lactamase inhibitors (Marunaka et al., 1988).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources .

Future Directions

The future directions and potential applications of this compound are not specified in the available resources .

properties

IUPAC Name

2-thia-5-azabicyclo[2.2.1]heptan-5-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2S/c1-19-12-10(15)8(3-9(14)11(12)16)13(18)17-4-7-2-6(17)5-20-7/h3,6-7H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCAHOKYRIKGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CC3CC2CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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